2-(3-Methylphenyl)acetylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Methylphenyl)acetylhydrazine” is a chemical compound . It is a versatile compound used in various scientific studies, offering immense potential for breakthrough research.
Synthesis Analysis
The synthesis of “2-(3-Methylphenyl)acetylhydrazine” could involve several methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used in the synthesis of piperazine derivatives .Molecular Structure Analysis
The molecular structure of “2-(3-Methylphenyl)acetylhydrazine” can be determined using various methods such as X-ray single crystal diffraction, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Methylphenyl)acetylhydrazine” could include the Wolff-Kishner Reduction, which is a general method for converting aldehydes and ketones into alkanes . Another reaction could be the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Scientific Research Applications
- Research Findings : Hydrazine-coupled pyrazoles, including derivatives of 2-(3-Methylphenyl)acetylhydrazine, exhibit potent antileishmanial activity. Compound 13, in particular, demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Mechanism : Molecular docking studies suggest that compound 13 interacts effectively with Lm-PTR1, a protein associated with Leishmania survival .
- Research Insights : Compounds 14 and 15, derived from 2-(3-Methylphenyl)acetylhydrazine, exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
- Relevance : Although not directly studied for 2-(3-Methylphenyl)acetylhydrazine, related hydrazone derivatives have been explored for antifungal activity. For instance, derivatives containing the hydrazone group showed promising results against fungi like Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici .
Antileishmanial Activity
Antimalarial Activity
Antifungal Properties
properties
IUPAC Name |
2-(3-methylphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMFYTPAVYBBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)acetylhydrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.